Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protective group and a 4-iodophenoxy substituent. This molecule is widely utilized as an intermediate in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and receptor-targeted drugs.
Properties
IUPAC Name |
tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXKTHWQHZSMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-iodophenol with tert-butyl 4-piperidone-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(phenoxy)piperidine-1-carboxylate.
Oxidation: Formation of this compound derivatives with higher oxidation states.
Scientific Research Applications
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate involves its interaction with molecular targets through its iodophenoxy and piperidine moieties. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis:
Structural Analogues and Substitution Effects
Key Observations :
- Electrophilic Halogens : The iodine atom in the target compound provides superior leaving-group ability compared to bromine or chlorine, enabling efficient cross-coupling reactions. However, brominated analogs (e.g., ) are more stable under standard storage conditions.
- Electronic Effects : Methoxy and alkyl substituents (e.g., ) enhance solubility and bioavailability but reduce reactivity toward electrophilic reagents.
- Functional Group Diversity : Hydroxyl and pyridinyl groups (e.g., ) introduce hydrogen-bonding or metal-coordination capabilities, critical for enzyme inhibition.
Reactivity Trends :
Biological Activity
Tert-butyl 4-(4-iodophenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C15H20INO3 and features a piperidine ring substituted with a tert-butyl group and an iodophenoxy moiety. The presence of the iodine atom is significant as it can influence the compound's lipophilicity, bioavailability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine ring can serve as a scaffold for binding to various receptors or enzymes, potentially modulating their activity. For instance, it may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, thereby exerting therapeutic effects.
1. Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). A structure-activity relationship (SAR) study indicated that modifications to the piperidine structure could enhance potency against Mtb. For example, compounds with specific substitutions showed IC50 values ranging from 12 µM to 22 µM against Mtb growth, demonstrating promising antimycobacterial properties .
2. Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. In vitro studies have shown that related piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported as low as 0.04 µM for some derivatives, indicating strong anti-inflammatory potential .
Case Studies
Case Study 1: Antimycobacterial Screening
In a screening study involving various piperidine derivatives, this compound was evaluated alongside other analogs for its ability to inhibit Mtb growth. The results indicated that this compound displayed significant inhibitory activity with an IC50 value comparable to other known inhibitors . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: COX Inhibition
Another investigation focused on the anti-inflammatory effects of related compounds where this compound was included in a library of derivatives tested against COX enzymes. The findings revealed that certain modifications could lead to enhanced selectivity and potency against COX-2, making these compounds candidates for further development in treating inflammatory diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
